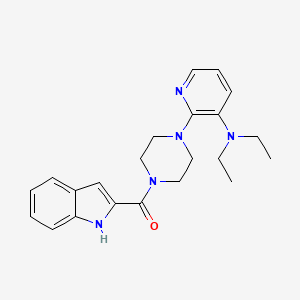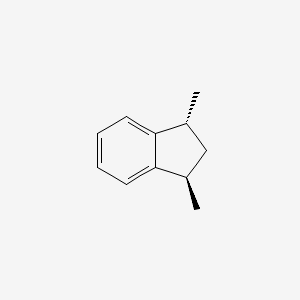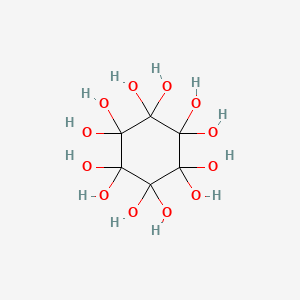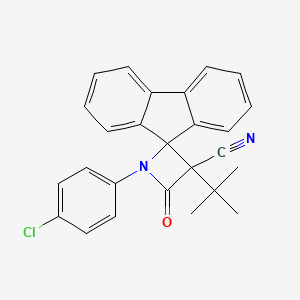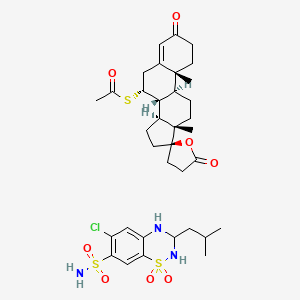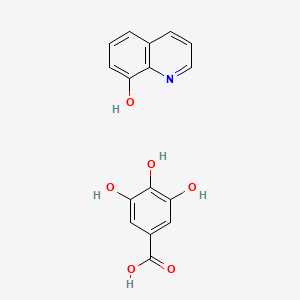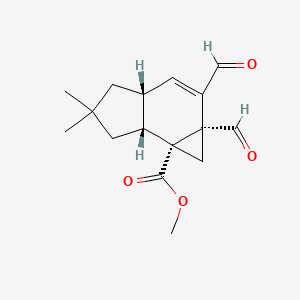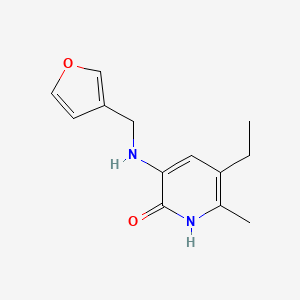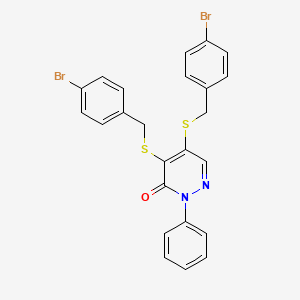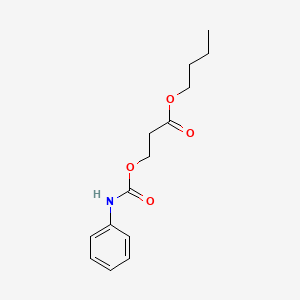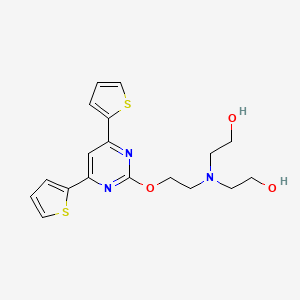
N,N,N,N',N',N',4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N,N’,N’,N’,4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide is a complex organic compound with a unique structure that includes multiple methyl groups, oxygen atoms, and silicon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,N’,N’,N’,4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide typically involves multiple steps, including the introduction of methyl groups and the formation of silicon-oxygen bonds. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N,N’,N’,N’,4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of simpler compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often require specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce compounds with additional oxygen-containing functional groups, while reduction may yield simpler hydrocarbons.
Applications De Recherche Scientifique
N,N,N,N’,N’,N’,4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of N,N,N,N’,N’,N’,4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N,N,N,N’,N’,N’,4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide include:
- N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane
- N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane
Uniqueness
What sets N,N,N,N’,N’,N’,4,4,7,7-Decamethyl-3,8-dioxa-4,7-disiladecane-1,10-diaminium diiodide apart from similar compounds is its unique combination of methyl groups, oxygen atoms, and silicon atoms. This structure imparts distinctive chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
83454-20-0 |
|---|---|
Formule moléculaire |
C16H42I2N2O2Si2 |
Poids moléculaire |
604.50 g/mol |
Nom IUPAC |
2-[2-[dimethyl-[2-(trimethylazaniumyl)ethoxy]silyl]ethyl-dimethylsilyl]oxyethyl-trimethylazanium;diiodide |
InChI |
InChI=1S/C16H42N2O2Si2.2HI/c1-17(2,3)11-13-19-21(7,8)15-16-22(9,10)20-14-12-18(4,5)6;;/h11-16H2,1-10H3;2*1H/q+2;;/p-2 |
Clé InChI |
LGXNGLLWAPIMFE-UHFFFAOYSA-L |
SMILES canonique |
C[N+](C)(C)CCO[Si](C)(C)CC[Si](C)(C)OCC[N+](C)(C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


